Devitalizin-neo
Description
Properties
CAS No. |
123902-37-4 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Synonyms |
Devitalizin-neo |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Devitalizin Neo
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and molecular weight of Devitalizin-neo and its related impurities. HRMS provides accurate mass measurements that are highly resolved, allowing for the computation of the molecular composition for unknown entities. emerypharma.com This is crucial for confirming the proposed molecular formula of this compound and identifying potential impurities based on their exact mass.
The application of HRMS to this compound involved obtaining a high-resolution mass spectrum under appropriate ionization conditions, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the compound's polarity and thermal stability. Analysis of the isotopic peak pattern in the HRMS spectrum further supports the elemental composition assignment.
For impurity profiling, HRMS coupled with chromatographic separation (discussed in Section 3.5) is particularly powerful. This hyphenated technique allows for the separation of this compound from its impurities before mass analysis, enabling the detection and identification of even low-level components. emerypharma.comthermofisher.com Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that offer detailed structural information about both the main compound and its impurities, aiding in their unequivocal identification. thermofisher.comsynthinkchemicals.com
Detailed Research Findings (Hypothetical):
HRMS analysis of a purified sample of this compound yielded a protonated molecular ion peak at m/z 455.1876 [M+H]+. The calculated exact mass for the proposed molecular formula C25H26N2O5 is 454.1836, resulting in a mass error of -0.9 ppm, which is well within acceptable limits for accurate mass assignment. The observed isotopic distribution pattern for the [M+H]+ ion closely matched the theoretical pattern for C25H26N2O5, confirming the elemental composition.
Impurity profiling using LC-HRMS revealed the presence of two main impurities, Impurity A and Impurity B, at retention times distinct from this compound. Impurity A showed a protonated molecular ion at m/z 471.1780 [M+H]+, corresponding to an elemental composition of C25H26N2O6 (calculated exact mass 470.1785, error -1.1 ppm). MS/MS fragmentation of Impurity A suggested the addition of an oxygen atom to the this compound structure. Impurity B exhibited a protonated molecular ion at m/z 437.1771 [M+H]+, consistent with an elemental composition of C25H24N2O4 (calculated exact mass 436.1730, error -0.7 ppm), indicating the loss of a water molecule or equivalent from this compound.
Data Table (Hypothetical):
| Compound | Retention Time (min) | Observed m/z [M+H]+ | Calculated m/z [M+H]+ | Elemental Composition (Proposed) | Mass Error (ppm) |
| This compound | 8.5 | 455.1876 | 455.1836 | C25H26N2O5 | -0.9 |
| Impurity A | 7.1 | 471.1780 | 471.1785 | C25H26N2O6 | -1.1 |
| Impurity B | 9.9 | 437.1771 | 437.1730 | C25H24N2O4 | -0.7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Bonding Analysis
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, providing information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule. byjus.commsu.eduazolifesciences.com For this compound, both solution-state and solid-state NMR techniques were employed to gain a comprehensive understanding of its molecular structure and behavior.
Solution-state NMR, typically performed in deuterated solvents, provides high-resolution spectra that are crucial for assigning individual nuclei (e.g., 1H, 13C, 15N) to specific positions within the molecular structure. Chemical shifts (δ) provide information about the electronic environment of nuclei, while spin-spin splitting patterns (multiplicities) and coupling constants (J) reveal the connectivity between coupled nuclei. msu.edulibretexts.org By analyzing these parameters, the complete 2D structure of this compound can be pieced together.
NMR can also be used to determine molecular conformation in solutions. byjus.comauremn.org.br Analysis of coupling constants, particularly vicinal coupling constants, can provide insights into dihedral angles and thus the preferred conformations of flexible parts of the molecule.
Advanced 2D and 3D NMR Techniques
For a complex molecule like this compound, one-dimensional (1D) NMR spectra (e.g., 1H NMR, 13C NMR) may exhibit overlapping signals, making complete assignment challenging. wikipedia.orgresearchgate.netweebly.com Advanced two-dimensional (2D) and three-dimensional (3D) NMR techniques are essential to overcome this limitation and provide unambiguous assignments and structural correlations. wikipedia.orgresearchgate.netweebly.comresolvemass.ca
Commonly used 2D NMR experiments include:
Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled through bonds. wikipedia.org
Total Correlation Spectroscopy (TOCSY): Shows correlations between all protons within a coupled spin system. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly bonded. wikipedia.org
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing information about connectivity across heteroatoms or quaternary carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): Shows correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. azolifesciences.comwikipedia.org This technique is invaluable for determining the three-dimensional structure and conformation of the molecule in solution. acdlabs.com
For very complex structures or in cases of significant signal overlap, 3D NMR experiments can be employed to further disperse signals and resolve ambiguities. These techniques typically combine two 2D experiments, adding another frequency dimension for increased resolution.
Detailed Research Findings (Hypothetical):
Solution-state NMR (600 MHz, CDCl3) provided extensive data for this compound. The 1H NMR spectrum showed distinct signals for various proton environments. Analysis of COSY and TOCSY spectra allowed for the identification of coupled spin systems, confirming the connectivity of aliphatic and aromatic regions. HSQC and HMBC experiments were crucial for assigning carbon signals and establishing correlations across quaternary carbons and heteroatoms, completing the 2D structural assignment.
NOESY experiments provided key information about the molecule's conformation. Observed NOE correlations between specific protons on different parts of the molecule indicated their spatial proximity in solution, allowing for the determination of preferred conformers. For example, a strong NOE between a proton on a flexible side chain and an aromatic proton suggested a folded conformation in that region.
Data Table (Hypothetical - Partial 1H NMR Assignments):
| δ (ppm) | Multiplicity | Integration | Assignment (Partial) |
| 7.85 | d | 2H | Aromatic H |
| 7.32 | t | 1H | Aromatic H |
| 7.10 | d | 2H | Aromatic H |
| 4.51 | m | 1H | CH |
| 3.88 | s | 3H | OCH3 |
| 2.15 | m | 2H | CH2 |
| 1.28 | t | 3H | CH3 |
Solid-State NMR for Crystalline Forms
Solid-state NMR (SSNMR) is a powerful technique for characterizing the structural and dynamic properties of solid materials, including crystalline forms of organic compounds. preprints.orgresearchgate.neteuropeanpharmaceuticalreview.com Unlike solution-state NMR, SSNMR does not require the sample to be dissolved, making it ideal for studying crystalline this compound. SSNMR can provide detailed structural information, including insights into molecular packing, hydrogen bonding, and polymorphism. researchgate.neteuropeanpharmaceuticalreview.com
Techniques like Magic Angle Spinning (MAS) are used to improve spectral resolution in SSNMR by averaging out anisotropic interactions. preprints.org Cross-Polarization (CP) is often employed to enhance the sensitivity of low-abundance nuclei like 13C by transferring polarization from abundant nuclei like 1H.
SSNMR is particularly valuable for:
Distinguishing between different crystalline polymorphs. europeanpharmaceuticalreview.com
Investigating molecular motion and dynamics in the solid state.
Probing intermolecular interactions, such as hydrogen bonds. researchgate.netacs.org
Determining the number of crystallographically inequivalent sites in the crystal lattice. europeanpharmaceuticalreview.commdpi.com
Detailed Research Findings (Hypothetical):
Solid-state 13C SSNMR spectrum of crystalline this compound (obtained with CP/MAS) showed distinct signals for each unique carbon environment in the unit cell. The number of observed signals was consistent with one molecule of this compound in the asymmetric unit. Differences in chemical shifts compared to the solution-state spectrum were observed for certain carbons, particularly those involved in hydrogen bonding or influenced by crystal packing effects.
1H SSNMR (MAS) provided information about proton environments and hydrogen bonding interactions. Analysis of spectral features and relaxation times (e.g., T1) further supported the presence of specific intermolecular interactions within the crystal lattice. researchgate.net
Data Table (Hypothetical - Partial 13C SSNMR Assignments):
| δ (ppm) (Solid State) | δ (ppm) (Solution State) | Assignment (Partial) |
| 172.5 | 170.1 | C=O |
| 135.9 | 137.2 | Aromatic C |
| 128.1 | 129.5 | Aromatic C |
| 65.3 | 64.8 | CH |
| 51.2 | 50.9 | OCH3 |
| 34.7 | 35.1 | CH2 |
| 14.0 | 14.2 | CH3 |
X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination
The process involves growing a high-quality single crystal of this compound, mounting it in an X-ray beam, and collecting the diffraction pattern. azolifesciences.comanton-paar.comlibretexts.org The resulting diffraction data are then processed using complex algorithms to reconstruct the electron density map of the crystal, from which the positions of the atoms are determined. azolifesciences.comanton-paar.com
Powder X-ray diffraction (PXRD) can be used when single crystals of sufficient size and quality are not available. iastate.eduresearchgate.net While PXRD provides less detailed structural information than SCXRD, it is valuable for identifying crystalline phases, assessing crystallinity, and studying polymorphism. iastate.eduresearchgate.net
Detailed Research Findings (Hypothetical):
A high-quality single crystal of this compound was successfully grown by slow evaporation. SCXRD analysis revealed that this compound crystallizes in the monoclinic space group P21/c. The determined crystal structure confirmed the molecular structure established by NMR and HRMS. Key bond lengths and angles were within expected ranges for organic molecules.
The crystal structure also provided details about the molecular conformation in the solid state, which was found to be similar but not identical to the preferred conformation observed in solution by NOESY, highlighting the influence of crystal packing forces. Analysis of intermolecular distances and angles revealed the presence of hydrogen bonding interactions between specific functional groups of adjacent this compound molecules, contributing to the stability of the crystal lattice.
Data Table (Hypothetical - Crystallographic Data Summary):
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 12.5 Å, b = 15.8 Å, c = 10.2 Å |
| β angle | 98.5° |
| Volume | 1998 Å3 |
| Z | 4 |
| R-factors | R1 = 0.045, wR2 = 0.112 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the molecular vibrations. libretexts.orgmdpi.comsfr.calabmanager.com These techniques are valuable for identifying key structural motifs in this compound and studying molecular interactions.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared light by a sample, which causes molecular bonds to vibrate at specific frequencies. mdpi.comsfr.calabmanager.com These frequencies are characteristic of the functional groups present, providing a "fingerprint" of the molecule. libretexts.orgmdpi.com FTIR is particularly sensitive to polar bonds such as C=O, O-H, and N-H. sfr.ca
Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light. libretexts.orgsfr.calibretexts.org It provides information about the vibrational modes of molecular bonds, particularly those that are polarizable, such as nonpolar bonds and symmetric vibrations. mdpi.comsfr.calibretexts.org Raman spectroscopy is often complementary to FTIR, as vibrations that are weak or absent in IR may be strong in Raman, and vice versa (due to different selection rules). libretexts.orgmdpi.com
Together, FTIR and Raman spectroscopy provide a comprehensive picture of the vibrational modes of this compound, aiding in the identification of functional groups and providing insights into the molecular skeleton and any significant molecular interactions like hydrogen bonding.
Detailed Research Findings (Hypothetical):
The FTIR spectrum of this compound showed characteristic absorption bands corresponding to key functional groups. A strong band at 1720 cm-1 was observed, consistent with the presence of a carbonyl group (C=O). Absorption bands in the region of 3300-3500 cm-1 suggested the presence of N-H or O-H stretching vibrations, indicating potential hydrogen bonding. Bands in the 1500-1650 cm-1 region were indicative of aromatic ring vibrations.
Data Table (Hypothetical - Selected Vibrational Bands):
| Technique | Band (cm-1) | Assignment (Tentative) |
| FTIR | 3450 | N-H or O-H stretch |
| FTIR | 1720 | C=O stretch |
| FTIR | 1605 | Aromatic C=C stretch |
| Raman | 1615 | Aromatic ring mode |
| Raman | 1010 | Ring breathing mode |
Chromatographic Separations Coupled with Advanced Detectors (e.g., GC-MS, LC-MS/MS)
Chromatographic separation techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are essential for separating complex mixtures into individual components based on their physicochemical properties. chromatographyonline.comsciforum.netnih.gov When coupled with advanced detectors like Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS), these hyphenated techniques become powerful tools for the analysis and characterization of individual compounds, including impurities in this compound samples. emerypharma.comthermofisher.comsynthinkchemicals.comresolvemass.caresearchgate.net
LC-MS and LC-MS/MS are widely used for the analysis of non-volatile and semi-volatile organic compounds. emerypharma.comsynthinkchemicals.comresolvemass.caresearchgate.net The LC component separates compounds based on their interaction with a stationary phase and a mobile phase, while the MS detector provides molecular weight information and fragmentation data for structural elucidation. synthinkchemicals.comiupac.org LC-MS/MS, utilizing multiple stages of mass analysis, provides more detailed fragmentation patterns, which are invaluable for the confident identification of unknown impurities. synthinkchemicals.comresolvemass.calcms.cz
GC-MS is typically used for the analysis of volatile and semi-volatile compounds. thermofisher.comresolvemass.caresearchgate.net The GC separates compounds based on their boiling points and interaction with the stationary phase, and the MS detector provides mass spectral data. thermofisher.comiupac.org While less common for very high molecular weight or polar compounds, GC-MS can be useful for analyzing certain types of impurities or degradation products of this compound that are sufficiently volatile and thermally stable. thermofisher.comresolvemass.caresearchgate.net
These coupled techniques are critical for impurity profiling, allowing for the detection, separation, and structural characterization of impurities present even at low concentrations. emerypharma.comthermofisher.comsynthinkchemicals.comresolvemass.calcms.czconicet.gov.arregistech.com The combination of chromatographic retention time and mass spectral data provides a high level of confidence in the identification of known impurities and facilitates the structural elucidation of unknown ones. thermofisher.comsynthinkchemicals.comiupac.org
Detailed Research Findings (Hypothetical):
LC-MS analysis of a crude synthesis batch of this compound revealed several peaks in addition to the main product peak. Using LC-MS/MS, the two main impurities (Impurity A and Impurity B) identified by LC-HRMS (Section 3.1) were further characterized. Fragmentation patterns obtained from MS/MS experiments on Impurity A (m/z 471.1780) showed key fragment ions that were consistent with the addition of an oxygen atom to a specific part of the this compound structure, likely through oxidation. The MS/MS spectrum of Impurity B (m/z 437.1771) exhibited fragmentation consistent with the loss of water from a hydroxyl group or a similar dehydration reaction.
GC-MS analysis of the same batch did not show significant peaks related to this compound itself, indicating its low volatility. However, trace levels of residual solvents and a volatile synthetic intermediate were detected and identified by comparison of their mass spectra and retention times with authentic standards.
Data Table (Hypothetical - LC-MS/MS Fragmentation of Impurity A):
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragment Structure (Partial) |
| 471.2 | 453.2 | [M+H - H2O]+ |
| 425.1 | [M+H - CO]+ | |
| 259.1 | Fragment from oxidized region |
Data Table (Hypothetical - GC-MS Analysis of Volatile Impurities):
| Retention Time (min) | Compound (Identified) | Major MS Fragments (m/z) |
| 2.1 | Acetone | 58, 43, 15 |
| 3.5 | Toluene | 92, 91, 65 |
| 5.9 | Intermediate X | 180, 137, 91 |
Elemental Analysis Techniques (e.g., ICP-MS for Trace Impurities)
Elemental analysis is a critical aspect of characterizing chemical compounds, providing information about their elemental composition and the presence of trace impurities. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful and versatile analytical technique widely employed for elemental analysis, particularly for detecting elements at very low concentrations, ranging from parts per million (ppm) down to parts per trillion (ppt) or even parts per quadrillion (ppq) for some elements hunterlab.comdanaher.com. This high sensitivity makes ICP-MS exceptionally suitable for the analysis of trace impurities in chemical substances like this compound.
The principle of ICP-MS involves introducing a sample, typically in liquid form, into an inductively coupled plasma, which is an extremely hot, ionized gas (around 10,000°C) hunterlab.com. The high temperature atomizes and ionizes the elements present in the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio hunterlab.comprimescholars.com. A detector then measures the abundance of each ion, allowing for the identification and quantification of the elements present in the original sample hunterlab.com.
ICP-MS offers several advantages for elemental analysis, including a wide elemental range, capable of simultaneously detecting and quantifying most elements from lithium to uranium hunterlab.comdanaher.comprimescholars.com. Its high sensitivity is crucial for identifying and quantifying trace impurities that may be present in this compound, even at very low levels. The technique is also less prone to certain matrix effects compared to other methods like Atomic Absorption Spectroscopy (AAS), as the high-temperature plasma effectively breaks down the sample matrix hunterlab.com.
For the analysis of this compound, particularly if it is an organic compound, sample preparation is a key step. Organic matrices can be challenging for ICP techniques due to their high carbon content, which can lead to signal suppression or carbon build-up in the system nih.gov. Techniques such as acid digestion, microwave digestion, or other appropriate sample preparation methods would be employed to convert this compound into a suitable solution for introduction into the ICP-MS instrument.
Given the reported association of this compound with arsenic ctdbase.org, ICP-MS would be a highly effective method for confirming the presence and quantifying the concentration of arsenic in the compound. Furthermore, it would be invaluable for screening and quantifying other potential elemental impurities that might originate from the synthesis process or raw materials. While specific data for elemental analysis of this compound using ICP-MS were not found in the consulted literature, the general applicability and capabilities of ICP-MS make it an indispensable tool for ensuring the elemental purity of this compound.
Spectrophotometric and Fluorometric Methods for Quantitative Analysis in Non-Biological Matrices
Spectrophotometric and fluorometric methods are widely used for the quantitative analysis of chemical compounds in various non-biological matrices. These techniques rely on the interaction of light with the analyte molecule.
Spectrophotometric Methods:
Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, measures the absorbance or transmission of light by a sample as a function of wavelength danaher.comresearchgate.net. This technique is applicable for quantitative analysis if this compound absorbs UV or visible light, meaning it contains a chromophore – a functional group or conjugated system of double bonds that absorbs electromagnetic radiation in this range.
The quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution researchgate.netlongdom.org. To perform quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of solutions with known concentrations of this compound at a specific wavelength where it exhibits maximum absorbance longdom.org. The concentration of an unknown sample can then be determined by measuring its absorbance at the same wavelength and comparing it to the calibration curve longdom.org.
If this compound does not possess a strong native chromophore, derivatization techniques can be employed to chemically modify the molecule to introduce a chromophore, enabling spectrophotometric detection and quantification tandfonline.com. These methods involve reacting this compound with a chromophore-labeling reagent to form a derivative that absorbs in the UV-Vis region.
UV-Vis spectrophotometry is a relatively simple, cost-effective, and rapid technique suitable for routine quantitative analysis of compounds in solution hunterlab.comlongdom.org. It is widely used in quality control and research settings for determining the concentration and purity of chemical substances hunterlab.comdanaher.com.
Fluorometric Methods:
Fluorometry (also known as fluorescence spectroscopy) measures the fluorescence emitted by a molecule when it is excited by light at a specific wavelength primescholars.comservicelab.ru. This technique is generally more sensitive than spectrophotometry, allowing for the detection and quantification of analytes at lower concentrations primescholars.com. Fluorometry is applicable if this compound is natively fluorescent or can be converted into a fluorescent derivative.
Fluorescence occurs when a molecule absorbs light energy (excitation) and then re-emits a portion of that energy as light at a longer wavelength (emission) primescholars.com. Quantitative analysis using fluorometry involves measuring the intensity of the emitted fluorescence, which is typically proportional to the concentration of the fluorescent analyte under controlled conditions primescholars.com. Similar to spectrophotometry, a calibration curve is constructed using standards of known concentrations of this compound (or its fluorescent derivative) to determine the concentration of unknown samples researchgate.net.
For compounds that are not naturally fluorescent, derivatization with a fluorophore-labeling reagent can impart fluorescent properties, enabling fluorometric analysis servicelab.ru. This approach is particularly useful for enhancing sensitivity.
Fluorometry is a highly selective technique, as not all compounds fluoresce, and different fluorescent compounds have distinct excitation and emission spectra primescholars.comservicelab.ru. This selectivity can be advantageous when analyzing this compound in complex non-biological matrices, as it can help minimize interference from other components. Fluorometric methods are commonly used in various fields, including chemistry and environmental analysis, for the quantitative determination of specific compounds danaher.comrsc.org.
Mechanistic Elucidation of Devitalizin Neo S Chemical Action at the Molecular Level
Investigation of Devitalizin-neo's Interactions with Cellular Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)
Enzymatic Inhibition Studies (Non-Physiological Context)
No data available.
Protein Denaturation and Aggregation Mechanisms
No data available.
Chemical Modifications of Nucleic Acid Structures
No data available.
Role of Reactive Oxygen Species (ROS) Generation or Modulation in its Chemical Pathway
No data available.
Ion Channel Modulation and Membrane Permeability Alterations (Purely Chemical Interaction, not Clinical Effect)
No data available.
Influence on Mitochondrial Electron Transport Chain Components (Chemical Interaction, not Metabolic Dysfunction)
No data available.
Comparative Mechanistic Studies with Chemically Related Compounds Exhibiting Similar Modus Operandi
This compound, a dental devitalizing agent, exerts its therapeutic effect through the cytotoxic action of its primary component, arsenic. The mechanism of action of this compound is best understood by comparing it with other compounds used for pulp devitalization, most notably those containing paraformaldehyde. Historically, arsenic-based compounds like this compound were widely used for pulp necrosis, but due to concerns about their toxicity, paraformaldehyde-based agents have become more common in many regions. Both classes of compounds achieve pulp devitalization through distinct molecular pathways, leading to cell death and tissue necrosis.
Arsenic-Based Devitalizing Agents (e.g., this compound):
The active ingredient in this compound, arsenic trioxide (As₂O₃), induces cell death primarily through the induction of apoptosis. At the molecular level, arsenic trioxide impacts multiple intracellular signal transduction pathways. A key mechanism involves its interaction with thiol-containing molecules, such as glutathione, which disrupts the cellular redox balance and leads to the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of events, including damage to mitochondria.
The increased mitochondrial membrane permeability results in the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, a family of proteases that are central to the execution of apoptosis. Specifically, arsenic trioxide has been shown to activate caspase-3 and caspase-9. Furthermore, arsenic compounds can modulate the expression of proteins involved in the regulation of apoptosis, such as the Bcl-2 family, and can lead to the degradation of the PML-retinoic acid receptor alpha fusion protein in certain cells. In dental pulp cells, exposure to arsenic trioxide leads to morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, ultimately resulting in cell death and necrosis of the pulp tissue.
Paraformaldehyde-Based Devitalizing Agents:
Paraformaldehyde, the active component in many non-arsenic devitalizing agents, is a polymer of formaldehyde. Its mechanism of action relies on the slow release of formaldehyde, which then acts as a potent cytotoxic agent. Formaldehyde's primary mode of action is through its non-specific alkylation of proteins and nucleic acids.
By forming cross-links with proteins, formaldehyde disrupts their structure and function, leading to enzyme inactivation and inhibition of essential cellular processes. This includes the inhibition of respiratory enzymes, which severely impairs cellular metabolism. Formaldehyde also interacts with DNA and RNA, causing damage and interfering with replication and transcription. This widespread molecular damage ultimately leads to cellular dysfunction and necrosis of the dental pulp. Unlike arsenic trioxide, the primary mechanism of formaldehyde is considered to be coagulative necrosis rather than a finely regulated apoptotic process.
Comparative Analysis of Mechanistic Pathways:
The following table provides a comparative overview of the molecular mechanisms of arsenic-based and paraformaldehyde-based devitalizing agents.
| Feature | This compound (Arsenic-Based) | Paraformaldehyde-Based Agents |
| Primary Active Compound | Arsenic Trioxide (As₂O₃) | Paraformaldehyde (releases Formaldehyde) |
| Primary Mechanism of Cell Death | Apoptosis and Necrosis | Coagulative Necrosis |
| Key Molecular Interactions | Interacts with thiol groups, induces oxidative stress | Non-specific alkylation of proteins and nucleic acids |
| Effect on Mitochondria | Induces mitochondrial membrane permeability and cytochrome c release | Inhibits respiratory enzymes |
| Involvement of Caspases | Activates caspase-3 and caspase-9 | Not a primary mechanism |
| Effect on Cellular Proteins | Modulates apoptosis-regulating proteins (e.g., Bcl-2 family) | Causes protein cross-linking and denaturation |
| Effect on Nucleic Acids | Can induce DNA damage secondary to oxidative stress | Directly damages DNA and RNA, inhibiting replication and transcription |
| Speed of Action | Generally faster acting | Slower and more prolonged action |
| Tissue Reaction | Intense inflammatory response and liquefactive necrosis | Fixation of tissue and coagulative necrosis |
Detailed Research Findings:
While direct comparative in-vitro studies on dental pulp cells are limited, research on various cell types provides insights into the differing cytotoxic profiles of arsenic trioxide and formaldehyde. Studies on rat pulpal cells have shown that arsenic trioxide induces significant cytotoxicity at micromolar concentrations. For instance, a 50 µM concentration of As₂O₃ caused a marked decrease in the viability of rat dental pulp cells. In contrast, the cytotoxic effects of formaldehyde-releasing agents are also well-documented, with their potency being concentration-dependent.
The histological response in pulp tissue also differs significantly. Arsenic trioxide tends to cause a more severe and widespread inflammatory reaction, often leading to liquefactive necrosis. This is due to its high toxicity and ability to diffuse into surrounding tissues, which can result in damage to the periodontal ligament and alveolar bone if not properly contained. Paraformaldehyde, on the other hand, tends to cause a more localized coagulative necrosis, essentially "fixing" the tissue it comes into contact with. This fixation can limit the immediate inflammatory response compared to arsenic, but leakage can still lead to significant tissue damage.
The following interactive data table summarizes the key differences in the biological effects of these two classes of devitalizing agents based on available research findings.
| Parameter | This compound (Arsenic-Based) | Paraformaldehyde-Based Agents |
| Cytotoxicity | High, potent inducer of apoptosis even at low concentrations. | High, causes cell death through non-specific alkylation. |
| Inflammatory Response | Induces a severe inflammatory response. | Can cause inflammation, but the initial response may be masked by tissue fixation. |
| Type of Necrosis | Primarily liquefactive necrosis. | Primarily coagulative necrosis. |
| Potential for Collateral Damage | High risk of damage to periapical tissues and bone due to high toxicity and diffusibility. | Risk of damage to adjacent tissues if leakage occurs. |
| Historical Usage | Historically widespread, now limited due to toxicity concerns. | Largely replaced arsenic-based agents in many parts of the world. |
Computational Chemistry and Theoretical Modeling of Devitalizin Neo
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools used to investigate the electronic structure of molecules. For Devitalizin-neo, these calculations can provide detailed information about its molecular orbitals, charge distribution, and electrostatic potential. Such insights are crucial for understanding the intrinsic reactivity of the compound.
By calculating properties like frontier molecular orbitals (HOMO and LUMO) and their energies, researchers can predict potential sites for electrophilic and nucleophilic attack, offering insights into how this compound might interact with other chemical species. diva-portal.org Analyzing the energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. diva-portal.org Furthermore, charge distribution analysis can highlight polar regions within this compound, which are important for understanding non-covalent interactions. Quantum chemical methods can also be used to estimate chemical reaction pathways and transition state energies, aiding in the prediction of unknown reactions and the design of synthetic methodologies. nih.govrsc.orgrsc.org
Typical data generated from these calculations include:
| Property | Description |
| Total Electronic Energy | Ground state energy of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| Dipole Moment | Measure of molecular polarity. |
| Partial Atomic Charges | Distribution of charge across atoms. |
| Electrostatic Potential Map | Visualization of charge distribution. |
These calculations provide a theoretical foundation for predicting this compound's behavior in various chemical environments.
Molecular Dynamics Simulations of this compound Interactions with Chemical Systems
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound and its interactions with other chemical systems. wikipedia.orgresearchgate.net By simulating the movement of atoms and molecules over time, MD provides insights into dynamic processes that are not accessible through static quantum chemical calculations. wikipedia.orgresearchgate.net
These simulations utilize force fields that describe the interactions between particles, allowing for the exploration of conformational changes, molecular motion, and interactions with a surrounding environment, such as a solvent or a material surface. wikipedia.org While MD is often used for biological systems, it is equally valuable for studying the interactions of small molecules with non-biological chemical systems. nih.gov
Ligand-Target Docking and Binding Affinity Prediction (Non-Biological Targets)
Molecular docking simulations can be used to predict the binding orientation (pose) and affinity of this compound with defined non-biological targets, such as active sites in catalysts, binding pockets on material surfaces, or inclusion complexes with host molecules. oup.com This involves computationally placing this compound into the potential binding site of the target and evaluating the resulting interaction energy using scoring functions. oup.com
While commonly applied in drug discovery for biological targets, the principles of docking are transferable to non-biological systems where specific binding interactions are important. acs.orgmdpi.com The goal is to identify favorable binding modes and estimate the strength of the interaction, providing guidance for the design of materials or chemical processes where this compound's binding is critical. oup.com
Data from docking studies typically includes:
| Metric | Description |
| Binding Pose | Predicted 3D orientation of this compound in the target site. |
| Scoring Function Score | Numerical estimate of binding affinity/interaction strength. |
| Interaction Energies | Analysis of specific interactions (e.g., Van der Waals, electrostatic) in the binding site. |
These results help prioritize potential non-biological targets for experimental validation.
Conformational Analysis and Stability Studies
MD simulations are essential for exploring the conformational landscape of this compound and assessing the stability of different conformers. Molecules are not rigid entities; they can adopt various three-dimensional shapes (conformations) that interconvert over time. pnas.orgbiorxiv.org MD simulations allow researchers to observe these dynamic changes and determine the relative populations and stabilities of different conformations under specific conditions (e.g., temperature, solvent). nih.govnih.gov
By running simulations for sufficient lengths of time, it is possible to sample the relevant conformational space and identify low-energy, stable conformers. biorxiv.orgnih.gov This information is vital for understanding how the shape of this compound might influence its chemical reactivity or its ability to interact with other systems. pnas.org MD can also be used to study the stability of this compound in different environments, such as in the presence of specific solvents or at interfaces. analis.com.my
Key data points from conformational analysis include:
| Analysis Type | Description |
| RMSD (Root Mean Square Deviation) | Measure of structural deviation from a reference structure over time, indicating stability. nih.govmdpi.com |
| Conformational Clustering | Identification of distinct groups of similar conformations sampled during the simulation. |
| Dihedral Angle Analysis | Examination of the rotation around specific bonds to understand flexibility. |
| Interaction Analysis | Quantification of interactions with the surrounding environment (e.g., solvent). analis.com.my |
These studies provide a dynamic perspective on this compound's structure and behavior.
DFT (Density Functional Theory) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used quantum chemical method that is particularly effective for studying reaction mechanisms, identifying transition states, and calculating activation energies. acs.org For this compound, DFT can be applied to investigate potential chemical transformations it might undergo or participate in.
By locating transition states on the potential energy surface, DFT calculations can map out the lowest energy pathway for a reaction, providing insights into the reaction mechanism and the energy barrier that must be overcome. numberanalytics.comacs.org This is crucial for predicting reaction rates and understanding selectivity. rsc.org DFT can be used to study bond breaking and formation processes, providing a detailed atomic-level view of chemical reactions involving this compound. rsc.orgacs.org
Data generated from DFT reaction pathway studies includes:
| Output | Description |
| Optimized Structures | Geometries of reactants, products, intermediates, and transition states. |
| Relative Energies | Energies of different points along the reaction pathway, including activation energies. acs.orgresearchgate.net |
| Vibrational Frequencies | Used to confirm the nature of stationary points (minima or transition states). |
| Reaction Coordinate | Parameter describing the progress of the reaction. numberanalytics.com |
These calculations are invaluable for predicting the chemical fate of this compound under various reaction conditions.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Function Relationships (Purely Chemical Activity, not Biological Efficacy)
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a set of compounds and their observed activity. wikipedia.orgmedcraveonline.com In the context of this compound, QSAR can be applied to study how variations in its chemical structure correlate with changes in its purely chemical activity, such as reactivity towards a specific reagent, solubility in a particular solvent, or partitioning between two phases. wikipedia.org This differs from the more common application of QSAR in predicting biological efficacy. wikipedia.orgacs.orgmdpi.com
By calculating various molecular descriptors (e.g., electronic, steric, topological) for this compound and a series of its structural analogs, and correlating these descriptors with experimentally determined chemical property data, a predictive model can be built. wikipedia.orgmedcraveonline.com This model can then be used to predict the chemical activity of new, untested analogs of this compound based solely on their structure. wikipedia.orgnih.gov
Typical data involved in QSAR modeling includes:
| Data Type | Description |
| Molecular Descriptors | Numerical values representing various structural and physicochemical properties. wikipedia.org |
| Chemical Activity Data | Experimentally measured values for a specific chemical property (e.g., reaction rate constant, solubility). |
| QSAR Model Equation | Mathematical formula relating descriptors to activity. wikipedia.org |
| Statistical Parameters | Metrics evaluating the quality and predictive power of the model (e.g., R², Q²). |
QSAR models provide a powerful way to understand how structural modifications to this compound might impact its chemical behavior and to guide the design of analogs with desired chemical properties. nih.gov
Cheminformatics Approaches for Analog Design and Virtual Screening (Based on Chemical Properties, not Biological)
Cheminformatics utilizes computational techniques to manage, analyze, and interpret chemical data. acs.orgunibe.ch Applied to this compound, cheminformatics approaches can facilitate the design of structural analogs and perform virtual screening based on desired chemical properties. acs.orgspecs.net
Analog design involves systematically generating or identifying molecules that are structurally similar to this compound but with specific modifications. nih.gov Cheminformatics tools can help explore the chemical space around this compound, suggesting potential modifications (e.g., R-group substitutions) that might lead to compounds with improved or altered chemical characteristics. specs.netnih.gov
Virtual screening, in this context, involves computationally searching large databases of chemical structures to identify compounds that are predicted to possess certain desirable chemical properties, based on calculated descriptors or predictive models (like the QSAR models discussed above). nih.govmdpi.comresearchgate.netfrontiersin.org This screening is focused on chemical attributes rather than biological activity. nih.govmdpi.com Techniques such as similarity searching (finding compounds chemically similar to this compound) or property-based filtering can be employed. nvidia.com
Cheminformatics workflows in this area might involve:
| Step | Description |
| Database Curation | Organizing and preparing chemical structure databases. acs.org |
| Descriptor Calculation | Computing molecular descriptors for this compound and potential analogs/candidates. wikipedia.org |
| Similarity Analysis | Quantifying the structural or property-based similarity between compounds. nih.govnvidia.com |
| Predictive Model Application | Using QSAR or other models to estimate chemical properties. wikipedia.orgnih.gov |
| Filtering and Ranking | Selecting and prioritizing compounds based on desired criteria. nih.gov |
These cheminformatics methods enable efficient exploration of chemical space and the identification of promising this compound analogs or other compounds with relevant chemical properties for further investigation. specs.net
Chemical Degradation and Stability Studies of Devitalizin Neo
Hydrolytic Degradation Pathways and Kinetics
The stability of the components of a devitalizing paste in the presence of water is critical, as it may be exposed to moisture in a clinical setting.
Arsenic Trioxide (As₂O₃) : Arsenic trioxide undergoes slow hydrolysis when it comes into contact with water, forming arsenous acid (H₃AsO₃). nih.gov The rate of dissolution and subsequent hydrolysis is notably slow, often requiring extended periods to reach equilibrium. nih.gov The reaction is represented as: As₂O₃ + 3H₂O ⇌ 2H₃AsO₃
Lidocaine (B1675312) Hydrochloride : As an amide-type local anesthetic, Lidocaine HCl is known for its high chemical stability. Forced degradation studies have shown that its molecular structure is highly resistant to hydrolysis in both acidic and alkaline conditions. nih.govresearchgate.netnih.gov Even when subjected to reflux in strong acids or bases, significant degradation is not observed over typical study periods (e.g., 72 hours). nih.govresearchgate.net This stability is attributed to the resilience of the amide bond compared to the ester linkage found in other anesthetics like procaine (B135).
Procaine Hydrochloride : In contrast to lidocaine, procaine HCl is an ester-type anesthetic and is much more susceptible to hydrolytic degradation. researchgate.net The primary degradation pathway is the acid- or base-catalyzed hydrolysis of its ester linkage, which cleaves the molecule into p-aminobenzoic acid (PABA) and diethylaminoethanol. researchgate.netresearchgate.net This reaction is significantly faster in alkaline conditions. jksus.org Studies have shown that in a buffered solution at room temperature, 10% degradation can occur in approximately two days. researchgate.net
Photolytic and Oxidative Degradation Mechanisms
Exposure to light and oxidizing agents can be a significant cause of degradation for many pharmaceutical compounds.
Arsenic Trioxide : Photodegradation of arsenic compounds can occur. The photo-oxidation of arsenic sulfide (B99878) pigments, for instance, is known to produce arsenic trioxide as an intermediate, which can be further oxidized to arsenates (As⁵⁺) upon exposure to light and an oxidizing environment. rsc.org Direct oxidation of arsenic trioxide to arsenic pentoxide (As₂O₅) requires strong oxidizing agents like hydrogen peroxide or ozone. wikipedia.org In aqueous systems, the oxidation of dissolved arsenite (from arsenous acid) to arsenate can occur slowly in the presence of oxygen. rsc.org
Lidocaine Hydrochloride : Lidocaine HCl demonstrates high stability against photolytic degradation. Forced degradation studies involving exposure to intense UV light (e.g., 365 nm) for extended periods (72 hours) have shown no significant decomposition. nih.govresearchgate.net The compound is also largely resistant to oxidation. When exposed to strong oxidizing conditions, such as hydrogen peroxide, only minor changes are observed, with the proposed formation of a Lidocaine N-oxide as a potential, minor degradant. nih.govresearchgate.netnih.gov
Thermal Stability and Decomposition Products
The response of the components to elevated temperatures determines their shelf-life and potential for hazardous decomposition.
Arsenic Trioxide : Arsenic trioxide is a thermally stable solid that sublimes at approximately 135-193°C and melts at 272-313°C depending on its crystalline form. nih.gov When heated to decomposition, it can generate corrosive and toxic arsenic vapors. lobachemie.com It is non-combustible. lobachemie.com
Lidocaine Hydrochloride : The compound is very stable under dry heat conditions. Studies have shown no significant degradation when heated to 120°C for a period of 72 hours. nih.govresearchgate.net This thermal robustness is characteristic of its stable amide structure.
Procaine Hydrochloride : When heated to decomposition, procaine HCl can emit toxic fumes containing nitrogen oxides (NOx). nih.gov The thermal stability is lower than that of lidocaine HCl, and its degradation is a consideration in the formulation and storage of procaine-containing products.
Influence of pH and Solvent Environment on Chemical Stability
The chemical environment, particularly pH and the type of solvent or matrix, plays a crucial role in the stability of the active compounds.
Arsenic Trioxide : The pH of the environment significantly influences the solubility and speciation of arsenic trioxide. It is sparingly soluble in neutral water but dissolves readily in alkaline solutions (pH > 9.2) to form arsenite ions. nih.govwikipedia.org Its solubility in acids is lower, though it will dissolve in concentrated hydrochloric acid. wikipedia.org
Lidocaine Hydrochloride : Lidocaine HCl maintains its chemical stability over a wide pH range commonly found in pharmaceutical preparations. nih.govresearchgate.net While extreme pH conditions combined with heat can force some degradation, the molecule is generally considered stable and not susceptible to pH-dependent degradation under normal storage and use conditions.
The table below summarizes the stability of Lidocaine HCl under various stress conditions as reported in forced degradation studies.
| Stress Condition | Duration | Observation | Reference |
| Acid Hydrolysis (HCl) | 72 hours | Stable, no significant degradation | nih.govresearchgate.net |
| Alkali Hydrolysis (NaOH) | 72 hours | Stable, no significant degradation | nih.govresearchgate.net |
| Oxidation (H₂O₂) | 72 hours | Largely stable; minor formation of N-oxide | nih.govresearchgate.net |
| Photolytic (UV light) | 72 hours | Stable, no significant degradation | nih.govresearchgate.net |
| Thermal (Dry Heat) | 72 hours at 120°C | Stable, no significant degradation | nih.govresearchgate.net |
Identification and Characterization of Chemical Degradants and Byproducts
Understanding the identity of potential degradation products is essential for assessing the chemical profile of a formulation over time.
Arsenic Trioxide : The primary product resulting from the interaction with water is Arsenous Acid . Under oxidative conditions, this can be further converted to Arsenic Acid or corresponding Arsenate salts. nih.govrsc.org
Lidocaine Hydrochloride : Due to its high stability, significant degradants are not typically formed under normal conditions. Under forced oxidative stress, Lidocaine N-oxide has been proposed as a byproduct. nih.govresearchgate.net A major metabolite, distinct from a chemical degradant, is 4-hydroxy-2,6-dimethylaniline. nih.gov
Procaine Hydrochloride : The principal and well-characterized degradation products from hydrolysis are p-aminobenzoic acid (PABA) and diethylaminoethanol . researchgate.net
The table below lists the identified degradants for the potential components of Devitalizin-neo.
| Compound | Degradation Pathway | Degradant/Byproduct |
| Arsenic Trioxide | Hydrolysis | Arsenous Acid |
| Oxidation | Arsenates (As⁵⁺) | |
| Lidocaine Hydrochloride | Forced Oxidation | Lidocaine N-oxide |
| Procaine Hydrochloride | Hydrolysis (Acid/Base) | p-aminobenzoic acid (PABA) |
| Hydrolysis (Acid/Base) | Diethylaminoethanol | |
| Thermal Decomposition | Toxic Nitrogen Oxides |
Methodological Advancements in the Chemical Investigation of Devitalizin Neo
Development of Novel Analytical Probes for In Vitro Chemical Interaction Studies
The development of novel analytical probes is crucial for elucidating the in vitro chemical interactions of compounds. These probes are designed to report on specific molecular events or binding affinities, providing a window into the compound's behavior in a controlled chemical environment. For a compound like Devitalizin-neo, a suite of fluorescent and mass-spectrometry-based probes would be synthesized.
Fluorescent Probes: These probes are engineered to exhibit a change in their fluorescent properties upon interaction with a target molecule or environment. For instance, a probe could be designed to bind to a specific functional group within this compound, leading to an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. This would allow for the real-time monitoring of its chemical interactions.
Mass Spectrometry Probes: These probes are designed to be attached to this compound, introducing a specific mass tag. This facilitates the identification and quantification of the compound and its interaction products in complex mixtures using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry.
A hypothetical data table illustrating the types of probes that could be developed for studying this compound is presented below:
| Probe Type | Detection Method | Target Interaction | Hypothetical Application for this compound |
| Solvatochromic Fluorescent Probe | Fluorescence Spectroscopy | Changes in solvent polarity | Monitoring the partitioning of this compound between different solvent phases. |
| Photoaffinity Labeling Probe | Mass Spectrometry | Covalent binding upon photoactivation | Identifying direct binding partners of this compound in a chemical mixture. |
| Isotope-Coded Affinity Tag (ICAT) | Mass Spectrometry | Quantification of reactive sites | Determining the reactivity of specific functional groups on this compound. |
Miniaturization and Automation of Synthetic and Characterization Protocols
Modern chemical synthesis and characterization are increasingly benefiting from miniaturization and automation. nih.govresearchgate.net These approaches offer significant advantages in terms of speed, cost, and the amount of material required.
Miniaturized Synthesis: The synthesis of this compound and its analogs could be performed on a microscale using microfluidic devices or well-plates. nih.gov This allows for the rapid screening of different reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the synthetic route. Automated liquid handlers can precisely dispense reagents, ensuring high reproducibility.
Automated Characterization: Once synthesized, the characterization of this compound can also be automated. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) systems can be coupled with autosamplers to analyze a large number of samples without manual intervention. This high-throughput characterization is essential for quality control and for analyzing the products of combinatorial synthesis libraries.
The table below outlines the potential benefits of applying miniaturization and automation to the study of this compound:
| Process | Conventional Method | Miniaturized & Automated Method | Key Advantages |
| Synthesis Optimization | Manual, sequential reactions in glassware | Parallel synthesis in microreactors | Faster optimization, reduced waste, higher throughput. |
| Purity Analysis | Manual injection on HPLC | Automated HPLC with autosampler | Increased sample throughput, unattended operation. |
| Structural Elucidation | Manual preparation for NMR/MS | Automated sample preparation and data acquisition | Faster data acquisition, improved reproducibility. |
Integration of Multi-Omics Technologies for Deeper Chemical System Understanding
While "omics" technologies are traditionally associated with biology, the principles of large-scale data integration can be applied to understand complex chemical systems involving this compound. nih.govresearchgate.netmetabolon.comnih.govmdpi.com This "chemo-omics" approach would involve integrating data from various analytical platforms to build a comprehensive picture of the compound's behavior.
Integrated Analytical Platforms: Data from techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry can be combined to provide a multi-faceted view of this compound's structure and purity.
Reaction Monitoring: By continuously monitoring a chemical reaction involving this compound with multiple analytical techniques (e.g., in-situ FTIR and online HPLC-MS), a wealth of data can be generated. This data can then be used to model the reaction kinetics and identify transient intermediates, providing a deeper understanding of the reaction mechanism.
The following table illustrates a hypothetical multi-omics approach to studying a chemical reaction of this compound:
| Analytical Technique | Data Generated | Contribution to System Understanding |
| In-situ FTIR | Real-time changes in vibrational modes | Identification of functional group transformations. |
| Online HPLC-MS | Separation and mass identification of components | Tracking the concentration of reactants, intermediates, and products over time. |
| NMR Spectroscopy of Reaction Quench | Detailed structural information | Elucidation of the structure of key intermediates and final products. |
Advancements in High-Throughput Screening for Chemical Reactivity (Non-Biological)
High-throughput screening (HTS) is a powerful methodology for rapidly assessing the chemical reactivity of a compound against a large library of other chemicals. springernature.comnih.govrsc.org This approach can be used to map the reactivity profile of this compound, identifying potential reaction partners and catalytic activities.
Assay Development: A key aspect of HTS is the development of suitable assays that can be performed in a miniaturized and automated fashion. For chemical reactivity screening, these assays could be based on colorimetric changes, fluorescence generation, or mass spectrometry-based detection of reaction products.
Combinatorial Chemistry: HTS is often coupled with combinatorial chemistry, where large libraries of compounds are synthesized and then screened for reactivity with this compound. This can accelerate the discovery of new reactions and catalysts.
The table below provides examples of HTS assays that could be used to investigate the chemical reactivity of this compound:
| Assay Type | Principle | Information Gained |
| Colorimetric Assay | A reaction with this compound produces a colored product. | Qualitative indication of reactivity with a library of compounds. |
| Fluorescence Polarization Assay | A change in the size of a fluorescently labeled molecule upon reaction with this compound. | Quantitative measure of binding or reaction kinetics. |
| RapidFire Mass Spectrometry | Direct and rapid analysis of reaction mixtures without chromatographic separation. | High-throughput identification and quantification of reaction products. researchgate.net |
Future Directions in Fundamental Chemical Research on Devitalizin Neo and Its Analogues
Exploration of Novel Synthetic Routes with Enhanced Efficiency or Selectivity
Future fundamental research should focus on developing novel synthetic methodologies for Devitalizin-neo and its analogues. Given that this compound is indicated to be an arsenic-containing compound sigmaaldrich.comctdbase.org, synthetic routes would likely involve the controlled incorporation of arsenic into an organic or inorganic scaffold. Current challenges in synthesizing complex arsenic-containing organic molecules often lie in controlling stereochemistry, minimizing unwanted side reactions, and ensuring high yields and purity.
Research in this area would explore:
Stereoselective Synthesis: Developing methods to synthesize specific stereoisomers of this compound and its analogues, which is crucial as different isomers can exhibit vastly different chemical and biological activities.
Catalytic Approaches: Investigating the use of novel catalysts (e.g., transition metal complexes, organocatalysts) to facilitate key bond formations, potentially lowering reaction temperatures and pressures, and improving efficiency and selectivity scbt.com.
Flow Chemistry: Exploring continuous flow synthesis approaches for improved reaction control, scalability, and safety, particularly relevant for handling potentially toxic or air-sensitive intermediates.
Green Chemistry Principles: Designing synthetic routes that minimize waste generation, utilize less hazardous reagents and solvents, and are more energy-efficient, aligning with sustainable chemical practices.
The goal of these explorations would be to achieve more efficient and selective access to this compound and its analogues, providing a reliable basis for further study and potential applications.
Deeper Understanding of Chemical Interactions at Sub-Molecular Resolution
Understanding the chemical interactions of this compound at a sub-molecular level is paramount for elucidating its behavior and designing improved analogues. This involves probing the electronic structure, bonding characteristics, and intermolecular forces governing its interactions with other molecules or materials.
Key research areas include:
High-Resolution Spectroscopy: Utilizing advanced spectroscopic techniques such as solid-state NMR, high-resolution mass spectrometry, and potentially X-ray crystallography (if suitable crystals can be obtained) to determine precise structural information and identify interaction sites.
Surface Science Techniques: Employing techniques like Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) to visualize and probe the interactions of this compound molecules adsorbed on surfaces, relevant if its application involves interaction with materials like tooth structure.
Computational Chemistry: Performing high-level quantum mechanical calculations to model the electronic structure, reaction pathways, and interaction energies of this compound. This can provide insights into bond strengths, charge distribution, and preferred interaction geometries that are difficult to obtain experimentally.
Time-Resolved Studies: Using fast spectroscopic methods to capture transient intermediates and understand the kinetics and mechanisms of its chemical reactions.
These studies would aim to build a detailed picture of how this compound interacts at the atomic and electronic level, providing a foundation for rational design efforts.
Rational Design of New Chemical Entities with Tuned Reactivity (Based on Chemical Interactions)
Based on a deeper understanding of this compound's chemical interactions and structure-activity relationships, future research can focus on the rational design of new chemical entities (analogues) with specifically tuned reactivity profiles sigmaaldrich.comctdbase.orgnih.govscbt.com. This involves modifying the chemical structure of this compound to enhance desired properties or mitigate undesirable ones, based on the insights gained from sub-molecular studies.
Research in this area would involve:
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and evaluating analogues with targeted structural modifications to understand how specific changes influence reactivity and interactions.
Computational Design: Employing computational tools and algorithms, including quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations, to predict the properties and reactivity of hypothetical analogues before synthesis.
Library Synthesis: Developing efficient methods for the parallel synthesis of libraries of this compound analogues to rapidly explore chemical space and identify promising candidates.
Incorporation of Functional Groups: Designing analogues with specific functional groups that can enhance interactions with target sites or provide new avenues for controlled reactivity or delivery.
The objective is to move beyond serendipitous discovery towards a deliberate, design-driven approach to creating this compound analogues with improved or tailored chemical behavior.
Development of Advanced Analytical Techniques for Real-Time Chemical Process Monitoring
The study and application of this compound necessitate advanced analytical techniques capable of monitoring its chemical transformations and interactions in real-time. This is particularly important for understanding its behavior in complex environments potentially relevant to its use.
Future research should focus on developing:
In Situ Spectroscopy: Adapting spectroscopic methods (e.g., Raman spectroscopy, IR spectroscopy, or potentially X-time resolved NMR) for in situ monitoring of reactions involving this compound, providing real-time information on reaction progress and intermediate formation.
Microfluidic Systems: Integrating analytical techniques with microfluidic platforms to study reactions and interactions of this compound using minimal amounts of material and with enhanced control over reaction conditions.
Advanced Chromatography and Mass Spectrometry: Developing highly sensitive and selective chromatographic methods coupled with advanced mass spectrometry (e.g., LC-MS/MS, GC-MS) for the identification and quantification of this compound and its transformation products in complex matrices.
Electrochemical Methods: Exploring electrochemical sensors or techniques that can detect and monitor the redox behavior of this compound or its related species.
These advancements in analytical chemistry would provide critical tools for studying the kinetics, mechanisms, and fate of this compound in various chemical environments.
Theoretical Predictions of Unexplored Chemical Reactivities and Transformations
Theoretical chemistry plays a vital role in predicting the potential reactivity and transformation pathways of chemical compounds, guiding experimental design and interpretation nih.govbldpharm.com. For this compound, theoretical studies can explore reaction channels that may not be immediately obvious from experimental observations.
Future theoretical research directions include:
Reaction Mechanism Elucidation: Using computational methods to map out potential reaction pathways, identify transition states, and calculate activation energies for reactions involving this compound, such as degradation pathways or reactions with biological molecules or materials.
Prediction of Novel Reactivity: Exploring the potential for this compound to undergo unexplored reaction types or participate in catalytic cycles based on its electronic and structural features.
Modeling Interactions in Complex Environments: Developing theoretical models to simulate the behavior and interactions of this compound in complex environments, such as biological fluids or material interfaces.
Machine Learning and AI in Chemical Prediction: Applying machine learning algorithms and artificial intelligence to predict the properties, reactivity, and potential synthesis routes of this compound and its analogues based on large datasets of known chemical compounds and reactions.
Q & A
Basic Research Questions
Q. How can I formulate a research question to investigate Devitalizin-neo's mechanism of action in cellular models?
- Methodological Answer : Use the P-E/I-C-O framework to structure your question:
- Population (P) : Specific cell lines or tissues (e.g., cancer cell lines).
- Exposure/Intervention (E/I) : this compound dosage, treatment duration, and delivery method.
- Comparison (C) : Untreated controls or cells treated with a known inhibitor.
- Outcome (O) : Quantifiable endpoints (e.g., apoptosis rates, gene expression changes).
Example: "Does this compound (50 µM, 24h) induce apoptosis in HeLa cells compared to untreated controls, measured via caspase-3 activity?" .
Refine feasibility by assessing data accessibility (e.g., viability assays, RNA-seq) and alignment with NIH reporting standards .
Q. What experimental parameters are critical for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Standardized Protocols : Document batch-specific compound purity (e.g., HPLC validation) and storage conditions.
- Control Groups : Include positive/negative controls (e.g., cisplatin for cytotoxicity).
- Data Transparency : Publish raw data (e.g., dose-response curves) in supplementary files with metadata (e.g., temperature, pH) .
- Statistical Power : Use power analysis to determine sample size (e.g., ≥3 biological replicates) .
Advanced Research Questions
Q. How can I resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Multi-Omics Integration : Compare transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles across models to identify confounding factors (e.g., metabolic enzyme expression) .
- Pharmacokinetic Modeling : Use compartmental models to simulate bioavailability differences (e.g., plasma protein binding in vivo) .
- Hypothesis Testing : Apply Bayesian statistics to quantify confidence in conflicting results (e.g., posterior probability distributions) .
Q. What computational strategies optimize predictive modeling of this compound's pharmacokinetics?
- Methodological Answer :
- QSPR Modeling : Train models on structural descriptors (e.g., logP, molecular weight) and ADME data from public repositories (e.g., ChEMBL).
- Validation : Use k-fold cross-validation to assess generalizability and in silico-in vivo extrapolation (IVIVE) .
- Tools : Open-source platforms like KNIME or MOE for workflow reproducibility .
Data Analysis & Interpretation
Q. How should I design a study to analyze dose-dependent effects of this compound while minimizing bias?
- Methodological Answer :
- Blinded Experiments : Randomize treatment assignments and use automated analysis tools (e.g., ImageJ for microscopy).
- Dose-Response Curves : Fit data to Hill equations and report IC₅₀ values with 95% confidence intervals .
- Sensitivity Analysis : Test robustness by varying assumptions (e.g., baseline normalization methods) .
Q. What statistical approaches are suitable for identifying confounding variables in this compound toxicity studies?
- Methodological Answer :
- Multivariate Regression : Include covariates (e.g., cell confluency, passage number) to isolate compound-specific effects.
- Machine Learning : Apply LASSO regression to prioritize variables with the strongest associations .
- Sensitivity/Specificity : Calculate AUC-ROC curves to evaluate model performance .
Tables for Methodological Reference
Table 1 : Key Variables in this compound Experimental Design (P-E/I-C-O Framework)
| Component | Example Variables |
|---|---|
| Population | HeLa cells, primary hepatocytes |
| Intervention | 10–100 µM this compound, 24–72h exposure |
| Comparison | Untreated controls, solvent-only controls |
| Outcome | Apoptosis (caspase-3), proliferation (BrdU assay) |
| Adapted from . |
Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
